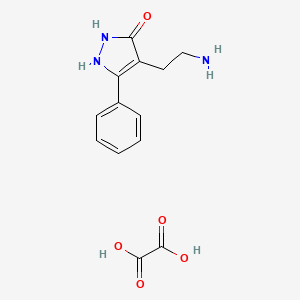![molecular formula C9H8Cl2N6OS B12858301 N-(2,6-Dichloro-4-pyridyl)-N-[5-(methylthio)-4H-1,2,4-triazol-3-YL]urea](/img/structure/B12858301.png)
N-(2,6-Dichloro-4-pyridyl)-N-[5-(methylthio)-4H-1,2,4-triazol-3-YL]urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,6-Dichloro-4-pyridyl)-N-[5-(methylthio)-4H-1,2,4-triazol-3-YL]urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. The unique structure of this compound, featuring a pyridyl and triazolyl moiety, suggests potential biological activity and industrial relevance.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-Dichloro-4-pyridyl)-N-[5-(methylthio)-4H-1,2,4-triazol-3-YL]urea typically involves the following steps:
Formation of the Pyridyl Intermediate: The starting material, 2,6-dichloropyridine, undergoes a nucleophilic substitution reaction with an appropriate amine to form the pyridyl intermediate.
Formation of the Triazolyl Intermediate: The triazole ring is synthesized through a cyclization reaction involving a hydrazine derivative and a suitable carbonyl compound.
Coupling Reaction: The pyridyl and triazolyl intermediates are coupled under specific conditions, often involving a coupling reagent such as carbodiimide, to form the final urea derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
N-(2,6-Dichloro-4-pyridyl)-N-[5-(methylthio)-4H-1,2,4-triazol-3-YL]urea can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The chlorine atoms on the pyridyl ring can be substituted with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution of chlorine atoms can introduce various functional groups.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a bioactive compound in drug discovery and development.
Medicine: Investigation of its pharmacological properties for therapeutic applications.
Industry: Use as an intermediate in the production of agrochemicals, dyes, and other industrial products.
作用机制
The mechanism of action of N-(2,6-Dichloro-4-pyridyl)-N-[5-(methylthio)-4H-1,2,4-triazol-3-YL]urea involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and target.
相似化合物的比较
Similar Compounds
N-(2,6-Dichlorophenyl)-N’-[5-(methylthio)-4H-1,2,4-triazol-3-YL]urea: Similar structure with a phenyl ring instead of a pyridyl ring.
N-(2,6-Dichloro-4-pyridyl)-N’-[5-(methylsulfonyl)-4H-1,2,4-triazol-3-YL]urea: Similar structure with a methylsulfonyl group instead of a methylthio group.
Uniqueness
The unique combination of the pyridyl and triazolyl moieties in N-(2,6-Dichloro-4-pyridyl)-N-[5-(methylthio)-4H-1,2,4-triazol-3-YL]urea may confer distinct biological and chemical properties, making it a valuable compound for various applications.
属性
分子式 |
C9H8Cl2N6OS |
|---|---|
分子量 |
319.17 g/mol |
IUPAC 名称 |
1-(2,6-dichloropyridin-4-yl)-1-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)urea |
InChI |
InChI=1S/C9H8Cl2N6OS/c1-19-9-14-8(15-16-9)17(7(12)18)4-2-5(10)13-6(11)3-4/h2-3H,1H3,(H2,12,18)(H,14,15,16) |
InChI 键 |
DQWPCGDMWCYTBA-UHFFFAOYSA-N |
规范 SMILES |
CSC1=NNC(=N1)N(C2=CC(=NC(=C2)Cl)Cl)C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


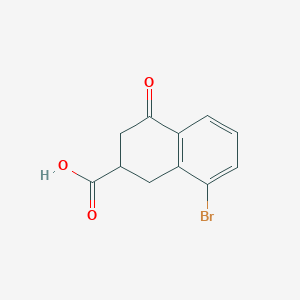
![3-(Benzo[d][1,3]dioxol-5-yl)-1H-pyrazol-5-amine hydrochloride](/img/structure/B12858233.png)


![(Z)-6,6'-Dibromo-7,7'-difluoro-1,1'-bis(4-tetradecyloctadecyl)-[3,3'-biindolinylidene]-2,2'-dione](/img/structure/B12858254.png)
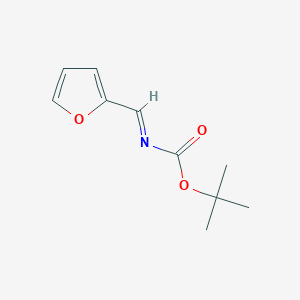
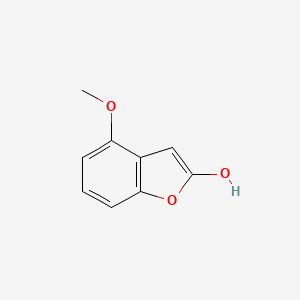
![4-Hydrazinyl-1-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12858268.png)
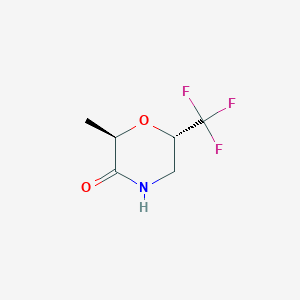
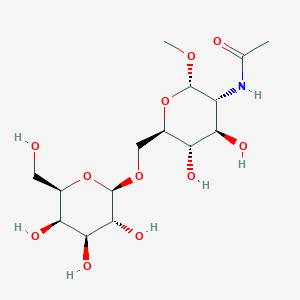
![5-methyl-1H-pyrazolo[4,3-b]pyridin-7-amine](/img/structure/B12858279.png)
![1,2-Dimethyl-1,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrol-6-ol](/img/structure/B12858280.png)
![Ethyl 7-bromo-3-hydroxy-4-(trifluoromethyl)furo[3,2-c]pyridine-2-carboxylate](/img/structure/B12858284.png)
